N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide
Overview
Description
N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound characterized by its complex structure, which includes a butylphenyl group and a methylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process:
Formation of the Butylphenyl Intermediate: The initial step involves the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-butylphenol.
Preparation of the Methylphenoxy Intermediate: Concurrently, 3-methylphenol is reacted with an appropriate halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions to form 4-(3-methylphenoxy)butanoic acid.
Amidation Reaction: The final step involves the coupling of 4-butylphenol and 4-(3-methylphenoxy)butanoic acid through an amidation reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-4-(2-methylphenoxy)butanamide: Similar structure with a different position of the methyl group.
N-(4-butylphenyl)-4-(4-methylphenoxy)butanamide: Another positional isomer with the methyl group in the para position.
Uniqueness
N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide is unique due to the specific positioning of the butyl and methyl groups, which can influence its chemical reactivity and biological activity. This positional specificity can result in different binding affinities and selectivities for molecular targets compared to its isomers.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(3-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-3-4-8-18-11-13-19(14-12-18)22-21(23)10-6-15-24-20-9-5-7-17(2)16-20/h5,7,9,11-14,16H,3-4,6,8,10,15H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCUGFHHBCQDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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